8-Fluoroimidazo[1,2-A]pyridin-2-amine
Overview
Description
8-Fluoroimidazo[1,2-A]pyridin-2-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are typically functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, the class of compounds to which it belongs, is known to involve radical reactions .
Biochemical Analysis
Biochemical Properties
8-Fluoroimidazo[1,2-A]pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with the GABA A receptor, acting as an allosteric modulator The interaction with the GABA A receptor suggests that this compound may influence neurotransmission and neuronal activity
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated potential as an antituberculosis agent, exhibiting significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains . This suggests that the compound may affect cellular processes related to bacterial survival and replication.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with the GABA A receptor as an allosteric modulator indicates that it may enhance or inhibit the receptor’s activity, leading to altered neurotransmission . Additionally, this compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antituberculosis activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that this compound exhibits good microsomal stability, with a half-life of 83 minutes in human microsomes and 63 minutes in mouse microsomes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of bacterial growth in tuberculosis models . At higher doses, toxic or adverse effects may occur, including potential impacts on liver and kidney function. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic stability suggests that it may undergo phase I and phase II metabolic reactions, including oxidation and conjugation . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVITGFODCAWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.